6,6-Dimethylpiperidine-2,5-dione
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Overview
Description
6,6-Dimethylpiperidine-2,5-dione is a heterocyclic organic compound with the molecular formula C7H11NO2 It is a derivative of piperidine, characterized by the presence of two methyl groups at the 6th position and two carbonyl groups at the 2nd and 5th positions
Mechanism of Action
Target of Action
The primary targets of 6,6-Dimethylpiperidine-2,5-dione are yet to be fully identified. It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
The mode of action of this compound is not fully understood. The denitrification mechanisms of piperidine and its derivatives were studied using self-consistent periodic density functional theory (DFT). These molecules located at Mo top site via the N atom and the molecular planes parallel with MoP surface .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
It’s known that the compound has a molecular weight of 14117 , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, indicating that they likely have significant biological effects .
Action Environment
It’s known that the compound is stored at -10 degrees celsius , indicating that temperature may play a role in its stability.
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or primary amines, followed by oxidation to form the desired dione. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of advanced catalytic systems and automated reaction monitoring are common practices in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylpiperidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to its corresponding diol or other reduced forms, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or amines.
Scientific Research Applications
6,6-Dimethylpiperidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but different reactivity and applications.
Piperidine-2,5-dione: Lacks the methyl groups at the 6th position, resulting in different chemical properties and uses.
2,6-Dimethylpiperazine-2,5-dione: Another structurally similar compound with distinct biological and chemical characteristics.
Uniqueness: Its dual carbonyl groups and methyl substitutions make it a versatile intermediate in organic synthesis and a valuable tool in various research fields .
Properties
IUPAC Name |
6,6-dimethylpiperidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-6(10)8-7/h3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGBOOMLTYNBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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